1-(Cyclohexylamino)-2-fluorosulfonyloxybenzene
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Overview
Description
1-(Cyclohexylamino)-2-fluorosulfonyloxybenzene is an organic compound that features a cyclohexylamino group attached to a benzene ring, which is further substituted with a fluorosulfonyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylamino)-2-fluorosulfonyloxybenzene typically involves the reaction of cyclohexylamine with a suitable benzene derivative that contains a leaving group, such as a halide or sulfonate. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, distillation, or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexylamino)-2-fluorosulfonyloxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorosulfonyloxy group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound or to remove specific functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
1-(Cyclohexylamino)-2-fluorosulfonyloxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylamino)-2-fluorosulfonyloxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: An organic compound with a similar cyclohexylamino group but lacking the fluorosulfonyloxy substitution.
3-(Cyclohexylamino)-1-propanesulfonic acid (CAPS): A buffering agent used in biochemistry with a similar cyclohexylamino group but different functional groups.
Uniqueness
1-(Cyclohexylamino)-2-fluorosulfonyloxybenzene is unique due to the presence of both the cyclohexylamino and fluorosulfonyloxy groups, which confer distinct chemical and physical properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
IUPAC Name |
1-(cyclohexylamino)-2-fluorosulfonyloxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3S/c13-18(15,16)17-12-9-5-4-8-11(12)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRYBXGFBCMYCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=C2OS(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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